1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-15-5-3-14(4-6-15)19(8-1-2-9-19)17(24)22-16-7-11-23(13-16)18-21-10-12-25-18/h3-6,10,12,16H,1-2,7-9,11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLAHZHHANSBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the 4-chlorophenyl group and the thiazol-2-yl-pyrrolidin-3-yl moiety. Common reagents used in these reactions include chlorinating agents, thiazole derivatives, and pyrrolidine intermediates. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-(4-bromophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide: Similar structure but with a bromophenyl group instead of chlorophenyl.
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxylate: Similar structure but with a carboxylate group instead of carboxamide.
Uniqueness
1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Biological Activity
The compound 1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity based on a review of relevant literature, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.82 g/mol. The structure features a cyclopentane core, which is substituted with a chlorophenyl group and a thiazole-pyrrolidine moiety. This unique combination of functional groups is believed to contribute to its biological activities.
Antimicrobial Activity
Compounds containing thiazole and pyrrole rings are often associated with antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. A study indicated that thiazole derivatives exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Thiazole Derivative | Salmonella typhi | Moderate to Strong |
| Thiazole Derivative | Bacillus subtilis | Moderate to Strong |
Anticancer Activity
The compound's structural motifs suggest potential anticancer activity. Thiazole and pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole-Pyrrole Analog | HT-29 (Colon Cancer) | 1.61 ± 1.92 |
| Thiazole-Pyrrole Analog | Jurkat (Leukemia) | 1.98 ± 1.22 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Studies suggest that the presence of the chlorophenyl group enhances the electrophilic character of the molecule, facilitating interactions that can alter enzyme activity or receptor signaling pathways .
Case Studies
- Neuroprotective Effects : A related compound was investigated for its neuroprotective properties in models of Parkinson's disease (PD). The study found that it significantly reduced inflammation caused by activated microglia, suggesting a potential therapeutic role in neurodegenerative diseases .
- Enzyme Inhibition : Research indicated that thiazole derivatives could act as effective inhibitors of acetylcholinesterase, an important enzyme in neurotransmission. This inhibition could lead to enhanced cholinergic activity, which is beneficial in conditions like Alzheimer's disease .
Q & A
Q. Methodological Answer :
- NMR Analysis :
- H NMR: The thiazole proton (δ 7.2–7.4 ppm, singlet) and pyrrolidine N–CH (δ 3.5–4.0 ppm, multiplet) confirm regiochemistry. NOESY can clarify spatial proximity between the thiazole and pyrrolidine .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict C chemical shifts (<2 ppm deviation from experimental data validates structure) .
Q. Data Contradiction Note :
- Conflicting H NMR shifts for thiazole protons (δ 7.1–7.5 in literature vs. δ 7.3–7.4 experimentally observed) may arise from solvent effects (CDCl vs. DMSO-d6). Always report solvent and temperature .
Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Q. Methodological Answer :
- Melting Point : Determine via capillary method (mp 160–164°C for precursor; compound likely ~180–190°C) .
- Solubility : Test in DMSO (>10 mg/mL for biological assays) and aqueous buffers (pH 7.4, <0.1 mg/mL). Use sonication for 30 min to ensure homogeneity .
- Mass Spectrometry : HRMS (ESI+) expected [M+H] at m/z 403.12 (calculated: 403.11) .
Advanced: How can researchers address discrepancies in biological activity data across structural analogs?
Q. Methodological Answer :
- SAR Studies : Compare IC values of analogs (e.g., replacing thiazole with triazole reduces anticancer activity by 10-fold) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if the compound inhibits kinase X, validate via in vitro kinase assays (ATP-Glo™) .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in bioactivity (p < 0.05 indicates significant differences) .
Q. Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. Ni) to identify optimal conditions .
- Flow Chemistry : Use continuous-flow reactors for the coupling step (residence time 30 min, 80°C) to improve yield from 65% to 85% .
- Byproduct Mitigation : Add molecular sieves to absorb water during amide coupling, reducing hydrolysis byproducts (<5% vs. 15% without sieves) .
Basic: How should researchers handle solubility limitations in in vitro assays?
Q. Methodological Answer :
- Co-solvents : Prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity) .
- Nanoparticle Formulation : Encapsulate compound in PLGA nanoparticles (size 150 nm, PDI <0.1) to enhance aqueous dispersion and bioavailability .
Advanced: What computational tools predict binding modes with biological targets, and how can they be validated experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
